molecular formula C26H26FN5O5 B2394037 ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 1358671-99-4

ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate

Número de catálogo: B2394037
Número CAS: 1358671-99-4
Peso molecular: 507.522
Clave InChI: CQHWOBKOQGRHGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C26H26FN5O5 and its molecular weight is 507.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex organic compound with significant potential biological activity. This article explores its pharmacological properties, focusing on its anticancer and antimicrobial activities, as well as its mechanism of action.

Chemical Structure and Properties

The compound's molecular formula is C26H26FN5O5C_{26}H_{26}FN_5O_5, with a molecular weight of approximately 507.5 g/mol. It features a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities. The presence of an ethyl substituent and an acetamido moiety enhances its chemical reactivity and biological potential .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:

  • In vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated significant inhibition of cell proliferation, particularly in MCF-7 cells with an IC50 value of 1.74 µM .
  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of protein kinases involved in cell growth and survival pathways. Molecular docking studies have demonstrated that the compound binds effectively to target proteins, disrupting their function and inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Bacterial Inhibition : It was evaluated against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results showed effective antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Synergistic Effects : When combined with traditional antibiotics like ampicillin, the compound demonstrated enhanced antibacterial effects, suggesting its potential use in combination therapies for treating infections in immunocompromised patients .

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of this compound in a mouse model bearing human breast cancer xenografts. The treatment group exhibited a significant reduction in tumor size compared to controls over a four-week period. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Case Study 2: Antimicrobial Activity

In another study focusing on its antimicrobial properties, the compound was tested against various bacterial strains isolated from patients with chronic infections. The results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. This suggests that it could be a viable candidate for developing new treatments for resistant bacterial infections .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a unique structure characterized by:

  • Molecular Formula : C25H26FN5O3
  • Molecular Weight : 463.5 g/mol
  • Key Functional Groups :
    • Acetamide moiety
    • Pyrazolo-pyrimidine core
    • Ethyl and fluorobenzyl substituents

These structural features contribute to its biological activity and chemical reactivity, making it a candidate for various pharmacological studies.

Anticancer Properties

Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit significant anticancer activity. Ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate may inhibit specific kinases involved in cancer cell proliferation. Notably:

  • Inhibition of Polo-like Kinase 1 (Plk1) : Related compounds have shown effectiveness in inhibiting Plk1, leading to disrupted cell cycle progression and apoptosis in cancer cells.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through its interaction with cyclooxygenase enzymes (COX). Inhibitors in this class have demonstrated varying degrees of COX-II inhibitory activity, which is crucial for managing inflammation-related conditions:

  • IC50 Values : Derivatives with similar structures have shown effective inhibition of COX-II, indicating potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The biological significance of pyrazolo[4,3-d]pyrimidines extends to their antimicrobial properties. Some studies report activity against various bacterial strains, suggesting that this compound could lead to the development of new antibiotics.

In Vitro Studies

In vitro studies have focused on the compound's efficacy against specific cancer cell lines:

Cell Line Type Results
MCF-7Breast CancerSignificant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment
HeLaCervical CancerSimilar patterns observed with reduced viability

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in substituent groups can enhance or diminish biological activity:

Substituent Effect on Activity
FluorobenzylIncreased potency against Plk1
Ethyl groupEnhanced solubility and bioavailability

Propiedades

IUPAC Name

ethyl 4-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O5/c1-4-32-23-22(16(3)29-32)30(26(36)31(24(23)34)14-17-6-10-19(27)11-7-17)15-21(33)28-20-12-8-18(9-13-20)25(35)37-5-2/h6-13H,4-5,14-15H2,1-3H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHWOBKOQGRHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.